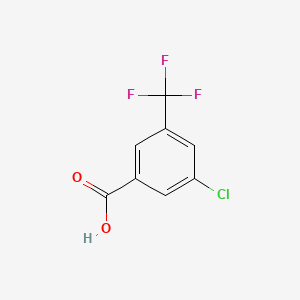

3-chloro-5-(trifluoromethyl)benzoic Acid

説明

Significance of Fluorinated Benzoic Acid Derivatives in Scientific Inquiry

Fluorinated benzoic acid derivatives represent a critical class of compounds in scientific research, especially in medicinal chemistry and materials science. The incorporation of fluorine atoms into a benzoic acid molecule can dramatically alter its properties. For instance, the high electronegativity of fluorine can influence the acidity of the carboxylic group and modulate the electronic nature of the aromatic ring.

The trifluoromethyl group (-CF3), in particular, is a key substituent used in drug design. Its strong electron-withdrawing nature and high lipophilicity can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. ossila.com This is because the carbon-fluorine bond is exceptionally strong, resisting metabolic degradation. Consequently, the introduction of a trifluoromethyl group can improve the pharmacokinetic profile of a drug candidate. Fluorinated compounds now constitute approximately a quarter of all commercially available pharmaceuticals, underscoring the importance of this chemical modification. mdpi.com

The strategic placement of fluorine or trifluoromethyl groups on a benzoic acid ring allows for the fine-tuning of a molecule's properties to achieve desired biological activities or material characteristics. These derivatives are not only used as final products but also serve as versatile building blocks in the synthesis of more complex molecules, including agrochemicals and active pharmaceutical ingredients (APIs). ossila.com

Positioning of 3-Chloro-5-(trifluoromethyl)benzoic Acid within the Landscape of Substituted Aromatic Systems

This compound belongs to the family of substituted aromatic systems, which are organic compounds based on a benzene (B151609) ring with one or more hydrogen atoms replaced by other functional groups. The specific substitution pattern on the benzene ring in this compound—a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position relative to the carboxylic acid group—creates a unique electronic and steric environment.

This distinct arrangement of substituents makes this compound a valuable intermediate in organic synthesis. It serves as a precursor for creating a wide array of more complex molecules with specific three-dimensional structures and functionalities. The presence of three different reactive sites—the carboxylic acid group, the chlorine atom, and the aromatic ring itself—allows for a variety of chemical transformations, such as esterification, amidation, nucleophilic aromatic substitution, and cross-coupling reactions.

Current Research Trajectories and Unexplored Domains Pertaining to the Compound

Current research involving this compound is multifaceted. In medicinal chemistry, it is being utilized as a key building block for the synthesis of novel therapeutic agents. For instance, related fluorinated benzoic acid derivatives have been instrumental in developing antitubercular agents. Specifically, derivatives of a similar compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, are precursors for a promising class of antituberculosis drug candidates known as 8-nitro-1,3-benzothiazin-4-ones (BTZs). nih.goviucr.orgiucr.org

In the field of agrochemicals, the structural motifs present in this compound are found in various pesticides and herbicides. The trifluoromethyl group is particularly important for the nematicidal activity of some compounds. nih.gov

Unexplored domains for this compound represent exciting opportunities for future research. While its role as a synthetic intermediate is well-established, further exploration of its own biological activities could reveal new applications. Investigating its potential as a fragment in fragment-based drug discovery could lead to the identification of novel lead compounds for various diseases. Furthermore, its application in materials science, for example, in the synthesis of novel polymers or liquid crystals with unique optical or electronic properties, remains a largely untapped area of research.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H4ClF3O2 | nih.gov |

| Molecular Weight | 224.56 g/mol | nih.gov |

| CAS Number | 53985-49-2 | nih.gov |

| Appearance | White powder | chemicalbook.comchemdad.com |

| Solubility | Soluble in water | chemicalbook.comchemdad.com |

Structure

3D Structure

特性

IUPAC Name |

3-chloro-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-6-2-4(7(13)14)1-5(3-6)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLOGBMWOUINGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396641 | |

| Record name | 3-chloro-5-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53985-49-2 | |

| Record name | 3-chloro-5-(trifluoromethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 3 Chloro 5 Trifluoromethyl Benzoic Acid

Established Synthetic Routes for the Core Structure

The synthesis of the 3-chloro-5-(trifluoromethyl)benzoic acid core structure is achieved through several established pathways, each with its own strategic considerations regarding the introduction and compatibility of the functional groups.

Electrophilic aromatic substitution (EAS) is a fundamental strategy for functionalizing aromatic rings. minia.edu.eglibretexts.org However, the synthesis of a 1,3,5-trisubstituted benzene (B151609) derivative like this compound via sequential EAS reactions on benzene is not straightforward due to the directing effects of the substituents. The trifluoromethyl group (-CF₃) is a strong deactivating, meta-directing group, while the chloro (-Cl) group is a deactivating, ortho-, para-directing group. youtube.com

A plausible EAS approach involves the chlorination of 3-(trifluoromethyl)benzoic acid. The carboxyl and trifluoromethyl groups would both direct the incoming electrophile (chlorine) to the position meta to them, which is C5, yielding the desired product. The challenge lies in controlling the reaction to achieve mono-chlorination at the correct position. Another strategy involves introducing a different functional group that can later be converted to the chloro group. For instance, nitration of 2-chloro-5-(trifluoromethyl)benzonitrile (B1329294) has been reported, which could be followed by functional group manipulations to yield the benzoic acid. nih.gov

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings, utilizing a directed metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho-position. baranlab.orgorganic-chemistry.org The resulting organometallic species can then react with an electrophile.

While the carboxylic acid group itself can function as a DMG, its acidity requires the use of at least two equivalents of a strong base. rsc.org A more common strategy is to use other robust DMGs. For the synthesis of this compound, a hypothetical DoM route could start from 1-chloro-3-(trifluoromethyl)benzene. However, deprotonation would likely occur at C2, between the two directing groups. A more viable approach would be a halogen-metal exchange on a precursor like 1-bromo-3-chloro-5-(trifluoromethyl)benzene, followed by quenching with carbon dioxide (CO₂). A similar documented synthesis involves the lithiation of 4-chlorobenzotrifluoride (B24415) at -78°C, followed by reaction with dry ice to produce 2-chloro-5-(trifluoromethyl)benzoic acid, demonstrating the feasibility of such carboxylation reactions. chemicalbook.com

Table 1: Representative DoM-type Carboxylation Reaction

| Starting Material | Reagents | Product | Yield | Reference |

|---|

The sequence of introducing the halogen, trifluoromethyl, and carboxyl groups is critical for a successful synthesis. Often, these syntheses begin with a precursor that already contains one or two of the required groups or their progenitors.

One effective documented method involves a Sandmeyer-type reaction. This route starts with 3-amino-5-(trifluoromethyl)benzoic acid, which is treated with a nitrite (B80452) source and a copper(I) chloride catalyst to replace the amino group with a chloro group, affording the final product. chemicalbook.comchemdad.com A similar chlorination of 3-amino-2,4,5-trifluorobenzoic acid has also been reported to yield the corresponding chlorinated benzoic acid. nih.govresearchgate.net

Another comprehensive approach starts from a simple hydrocarbon like metaxylene. The process involves exhaustive chlorination of the methyl groups to trichloromethyl groups, followed by fluorination with hydrogen fluoride (B91410) to yield meta-trichloromethyl trifluoromethyl benzene. Subsequent partial hydrolysis of the trichloromethyl group in the presence of a zinc catalyst yields 3-(trifluoromethyl)benzoic acid, which could then be chlorinated as described in section 2.1.1. google.com

Table 2: Example of Sandmeyer Reaction for Synthesis

| Precursor | Reagents | Key Transformation | Yield | Reference |

|---|

The introduction of the carboxylic acid function is a key step that can be achieved at various stages of the synthesis. Common methods include:

Hydrolysis of Nitriles : The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid. This is a robust transformation often used in multi-step synthesis. nih.gov

Hydrolysis of Trichloromethyl Groups : As seen in the synthesis from metaxylene, a -CCl₃ group can be selectively hydrolyzed to a -COOH group. google.com

Carboxylation of Organometallics : The reaction of organolithium or Grignard reagents with carbon dioxide is a direct method to install a carboxylic acid group. chemicalbook.com

In some synthetic sequences, the carboxylic acid group may be incompatible with certain reagents (e.g., organolithiums, strong reducing agents). In such cases, it can be protected, most commonly as an ester (e.g., methyl or ethyl ester). The ester can endure various reaction conditions and can be easily deprotected (hydrolyzed) back to the carboxylic acid at a later stage. For instance, if a Grignard reaction were required elsewhere on the molecule, the benzoic acid would first be converted to its methyl ester, and then hydrolyzed back after the Grignard step.

Advanced Synthetic Transformations Involving this compound as a Building Block

The presence of a halogen atom (chlorine) on the aromatic ring makes this compound a valuable substrate for transition-metal-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. youtube.comtcichemicals.com As an aryl chloride, this compound can participate in Suzuki-Miyaura coupling, though aryl chlorides are generally less reactive than the corresponding bromides or iodides and may require more specialized catalyst systems. rsc.org

In a typical reaction, the C-Cl bond of this compound is coupled with an aryl or vinyl boronic acid (or boronic ester) in the presence of a palladium catalyst and a base. youtube.comnih.gov This reaction is instrumental in synthesizing biaryl compounds, which are common motifs in pharmaceuticals and materials science. mdpi.com The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Table 3: Generalized Suzuki-Miyaura Coupling using this compound

| Substrate | Coupling Partner (R-B(OH)₂) | Catalyst | Base | Product |

|---|---|---|---|---|

| This compound | Phenylboronic Acid | Pd(PPh₃)₄ or similar Pd complex | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | 5-(Trifluoromethyl)biphenyl-3-carboxylic acid |

| This compound | 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ or similar Pd complex | K₃PO₄ or other base | 4'-Methoxy-5-(trifluoromethyl)biphenyl-3-carboxylic acid |

| This compound | Pyridine-3-boronic acid | Pd catalyst with specialized ligands | Various bases | 5'-(Trifluoromethyl)-[3,3'-bipyridine]-5-carboxylic acid |

Compound Names

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be converted into a variety of derivatives. colostate.edu Common derivatization methods for carboxylic acids include silylation, alkylation to form esters, and conversion into amides. colostate.edu Esterification can be achieved using an excess of a dry alcohol in the presence of an acid catalyst, such as gaseous HCl, BCl₃, or BF₃. colostate.edu Alternatively, reagents like thionyl chloride can be used to form an intermediate acyl chloride, which is then reacted with an alcohol or amine to produce the corresponding ester or amide. colostate.edu

For analytical purposes, such as gas chromatography (GC), derivatization is often necessary to increase the volatility and stability of carboxylic acids. colostate.edu The most universal methods for this purpose are silylation, creating trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) esters, and alkylation, with methyl esters being the most common. colostate.edu Another approach involves the use of dimethylformamide dialkyl acetals, which are commercially available and can esterify carboxyl groups. colostate.edu In a novel approach for sensitive analysis, 3-(chlorosulfonyl)benzoic acid has been used as a derivatization agent for compounds containing hydroxyl groups, reacting in the presence of pyridine (B92270) to form sulfonates, which enhances detectability in mass spectrometry. nih.gov While this specific reagent targets alcohols, the principle of using a derivatizing agent to attach a charged or fluorescent tag is a common strategy that can be adapted for carboxylic acids to improve analytical detection. nih.govresearchgate.net

Nucleophilic Substitution Reactions of the Chlorine Atom

The aromatic ring of this compound is electron-deficient due to the electron-withdrawing effects of both the trifluoromethyl group and the carboxylic acid. This electronic characteristic makes the chlorine atom susceptible to nucleophilic aromatic substitution (SNAr) reactions. In related electron-poor systems, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the halogen atom readily undergoes substitution with a variety of oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgnih.govresearchgate.net For instance, reactions with phenols, thiols, and amines proceed to replace the fluorine atom, demonstrating the feasibility of such transformations on highly deactivated aromatic rings. beilstein-journals.orgresearchgate.net

Similarly, the chlorine atom on 3-chloro-5-(trifluoromethoxy)benzoic acid, a structurally analogous compound, can be replaced by other nucleophiles. The success and regioselectivity of these substitution reactions are influenced by factors such as the strength of the nucleophile and the reaction conditions. rsc.org In studies on pentafluoropyridine (B1199360), it was shown that mild basic conditions favor substitution at the C-4 position, while harsher conditions can lead to substitution at the C-2 and C-6 positions. rsc.org This suggests that for this compound, the selection of nucleophile and reaction conditions is critical for controlling the outcome of the substitution.

Regioselectivity and Stereochemical Control in Synthetic Protocols

Regioselectivity, the control over which position on the molecule reacts, is a critical aspect of synthesizing substituted aromatic compounds like this compound and its derivatives. The directing effects of the substituents on the benzene ring govern the position of incoming groups. The trifluoromethyl group (-CF₃) and the carboxylic acid group (-COOH) are both meta-directing for electrophilic aromatic substitution.

In the context of nucleophilic aromatic substitution, the regioselectivity is also dictated by the electronic nature of the ring. For example, in the synthesis of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene with TBAF hydrate (B1144303) results in the clean substitution of only one nitro group. beilstein-journals.org Furthermore, vicarious nucleophilic substitution on this molecule with carbon, oxygen, and nitrogen nucleophiles occurs regioselectively at the position activated by the nitro groups. beilstein-journals.orgnih.gov

A study on the reactions of pentafluoropyridine with hydroxybenzaldehydes demonstrated that reaction conditions and nucleophile strength are decisive in determining selectivity. rsc.org Mildly basic conditions led to exclusive substitution at the C-4 position, whereas more forceful conditions enabled the replacement of fluorine atoms at the C-2 and C-6 positions. rsc.org These findings highlight that kinetic and thermodynamic control can be exerted by modifying reaction parameters to achieve the desired regioisomer. Stereochemical control is not typically a factor in reactions directly involving the aromatic ring of this compound itself, as the ring is planar and the products are typically achiral unless a chiral reagent or catalyst is used to introduce a stereocenter in a substituent.

Catalytic Systems and Reaction Condition Optimization

The synthesis and modification of this compound and related compounds often rely on optimized catalytic systems and reaction conditions to achieve high yields and purity.

One documented synthesis of this compound involves a Sandmeyer-type reaction. chemicalbook.comchemdad.com In this process, a diazonium salt precursor is treated with a solution of cuprous chloride (CuCl) in acetonitrile (B52724) (CH₃CN). chemicalbook.comchemdad.com The reaction temperature is carefully maintained between 45-50°C. chemicalbook.comchemdad.com After the initial reaction, the mixture is cooled, and the product is worked up using hydrochloric acid and extracted with ethyl acetate, ultimately yielding the final product after purification by silica (B1680970) gel column chromatography. chemicalbook.comchemdad.com

The synthesis of related trifluoromethylated benzoic acids also provides insight into relevant catalytic systems. For instance, the preparation of 3-trifluoromethylbenzoic acid from m-xylene (B151644) involves a three-step process: chlorination, fluoridation, and hydrolysis. google.com The fluoridation step uses antimony pentachloride as a catalyst, with temperatures preferably between 50-70°C. google.com The subsequent hydrolysis of the trichloromethyl trifluoromethylbenzene intermediate to the carboxylic acid is catalyzed by a zinc-containing catalyst, such as zinc acetate, at temperatures of 120-150°C. google.com

Optimization of reaction conditions is crucial for maximizing product yield. In a three-component reaction to synthesize a trifluoromethylated arene, various solvents and catalysts were tested. researchgate.net It was found that 1,2-dichloroethane (B1671644) (DCE) was the superior solvent and Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) was an effective catalyst. researchgate.net Lowering the catalyst loading or the reaction temperature resulted in decreased yields, demonstrating the sensitivity of the reaction to these parameters. researchgate.net

The following table summarizes optimized conditions found in the synthesis of related compounds, illustrating common catalysts, solvents, and temperature ranges.

Table of Compounds

Advanced Spectroscopic and Crystallographic Characterization of 3 Chloro 5 Trifluoromethyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of 3-chloro-5-(trifluoromethyl)benzoic acid in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment of each atom can be obtained.

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The electron-withdrawing nature of both the chlorine and trifluoromethyl substituents deshields these protons, causing their resonances to appear at a relatively high chemical shift (downfield).

The spectrum is expected to show three distinct signals:

A signal for the proton at the C2 position (H-2).

A signal for the proton at the C4 position (H-4).

A signal for the proton at the C6 position (H-6).

These protons exhibit small meta-coupling interactions with each other, appearing as finely split singlets or narrow triplets/doublets of doublets, depending on the resolution of the instrument. The carboxylic acid proton typically appears as a broad singlet at a much higher chemical shift (often >10 ppm), and its position can be sensitive to solvent and concentration.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~8.2 - 8.4 | t or dd | J ≈ 1.5-2.5 Hz |

| H-4 | ~8.0 - 8.2 | s or t | J ≈ 1.5-2.5 Hz |

| H-6 | ~8.2 - 8.4 | s or t | J ≈ 1.5-2.5 Hz |

| -COOH | >10 | Broad s | N/A |

¹⁹F NMR spectroscopy is exceptionally sensitive for analyzing fluorine-containing compounds. For this compound, this technique is used to confirm the presence and electronic environment of the trifluoromethyl (-CF₃) group. The spectrum is expected to show a single, sharp resonance, as the three fluorine atoms are chemically equivalent. The chemical shift of this singlet provides information about the electronic effects of the other substituents on the aromatic ring. For a -CF₃ group on a benzene ring, the signal typically appears in the region of -60 to -65 ppm relative to a standard like CFCl₃.

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| -CF₃ | ~ -63 | s |

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| -COOH | ~165-170 | s |

| C-1 (-C-COOH) | ~132-134 | s |

| C-2 | ~130-132 | s |

| C-3 (-C-Cl) | ~135-137 | s |

| C-4 | ~128-130 (may show q) | s or q |

| C-5 (-C-CF₃) | ~131-133 (q) | q |

| C-6 | ~126-128 (may show q) | s or q |

| -CF₃ | ~122-124 (q) | q (J ≈ 272 Hz) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact molecular mass of this compound, which allows for the unambiguous confirmation of its elemental composition. The calculated monoisotopic mass of the compound (C₈H₄ClF₃O₂) is 223.9851915 Da. google.com

Under electron ionization (EI) conditions, the molecule undergoes characteristic fragmentation. The study of these fragmentation pathways provides further structural confirmation. Key expected fragmentation steps include:

Loss of the carboxyl group (-COOH) : A common fragmentation for benzoic acids, leading to a significant ion.

Loss of a chlorine atom (-Cl) : Cleavage of the C-Cl bond.

Loss of a fluorine atom (-F) or the entire trifluoromethyl group (-CF₃) .

The presence of a chlorine atom results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with the ³⁷Cl isotope peak appearing at M+2 with an intensity of approximately one-third that of the ³⁵Cl (M) peak.

| Ion | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺ | [C₈H₄³⁵ClF₃O₂]⁺ | 223.9852 |

| [M+2]⁺ | [C₈H₄³⁷ClF₃O₂]⁺ | 225.9822 |

| [M-OH]⁺ | [C₈H₃³⁵ClF₃O]⁺ | 206.9799 |

| [M-COOH]⁺ | [C₇H₃³⁵ClF₃]⁺ | 178.9849 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. An ATR-IR spectrum of the compound is available. google.com The spectrum is dominated by characteristic absorptions of the carboxylic acid and substituted benzene ring.

Key vibrational bands include:

O-H Stretch : A very broad and strong absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

C=O Stretch : A very strong and sharp absorption band appears around 1700-1720 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

Aromatic C=C Stretches : Multiple sharp, medium-intensity bands are observed in the 1450-1600 cm⁻¹ region.

C-F Stretches : Strong and intense absorption bands associated with the C-F bonds of the trifluoromethyl group typically appear in the 1100-1350 cm⁻¹ region.

C-Cl Stretch : A medium to strong absorption is expected in the 700-800 cm⁻¹ region.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic acid) | 2500-3300 | Strong, Broad |

| C-H stretch (Aromatic) | 3000-3100 | Medium |

| C=O stretch (Carboxylic acid) | 1700-1720 | Strong, Sharp |

| C=C stretch (Aromatic) | 1450-1600 | Medium |

| C-F stretch (Trifluoromethyl) | 1100-1350 | Strong |

| C-O stretch (Carboxylic acid) | 1210-1320 | Strong |

| C-Cl stretch | 700-800 | Medium-Strong |

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

While a specific crystal structure for this compound has not been reported in publicly available crystallographic databases, its solid-state architecture can be reliably predicted based on extensive studies of other substituted benzoic acids.

The most dominant and defining intermolecular interaction in the crystal lattice of nearly all benzoic acids is the formation of a centrosymmetric dimer . In this motif, two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxylic acid groups. This interaction is highly directional and robust, typically forming an eight-membered ring.

The remainder of the crystal packing would be governed by weaker interactions, such as:

Halogen bonding (C-Cl···O or C-Cl···F).

C-H···O and C-H···F hydrogen bonds.

π-π stacking interactions between the aromatic rings.

The trifluoromethyl and chloro substituents would play a key role in dictating the specific arrangement of these dimers into the final three-dimensional lattice.

| Parameter | Predicted Value / Feature |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Likely Centrosymmetric (e.g., P2₁/c, P-1) |

| Primary Supramolecular Motif | Centrosymmetric Carboxylic Acid Dimer (R²₂(8) motif) |

| Key Intermolecular Interactions | O-H···O hydrogen bonds, Halogen bonds, π-π stacking |

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC)

The purity and isomeric composition of this compound and its derivatives are critical parameters that significantly influence their chemical reactivity, physical properties, and potential applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful and widely employed analytical techniques for the qualitative and quantitative analysis of this class of compounds. These methods offer high resolution and sensitivity, making them indispensable for quality control during synthesis and for the detailed analysis of complex mixtures.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common chromatographic mode for the analysis of this compound and related polar aromatic compounds. The separation is primarily based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase.

Research Findings:

While specific validated methods for this compound are not extensively published in peer-reviewed literature, robust analytical procedures can be developed based on established methods for structurally similar fluorinated benzoic acids. For instance, a gradient RP-HPLC method developed for the purity determination of 2,4,6-trifluorobenzoic acid and its impurities provides a strong foundational methodology. ekb.eg This method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier, which is a common approach for separating acidic aromatic compounds. ekb.egresearchgate.net

The separation of various fluorobenzoic acids has been successfully achieved using a gradient mobile phase of aqueous formic acid and acetonitrile (B52724). researchgate.net The acidic modifier in the mobile phase is crucial for suppressing the ionization of the carboxylic acid group, which results in sharper peaks and improved retention on the reverse-phase column.

For the analysis of this compound, a typical HPLC system would consist of a C18 column with a mobile phase gradient of water (acidified with formic or phosphoric acid) and acetonitrile or methanol. Detection is commonly performed using a UV detector, as the benzene ring provides strong chromophoric activity.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value/Condition |

| Stationary Phase | C18 (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography is another valuable technique for the analysis of this compound, particularly for assessing volatile impurities and for the analysis of its more volatile derivatives, such as its methyl ester. Due to the low volatility and polar nature of the carboxylic acid group, derivatization is often required to improve chromatographic performance and prevent peak tailing.

Research Findings:

The analysis of benzoic acid and its derivatives by GC often involves esterification to form more volatile compounds. chromforum.org For instance, derivatization with reagents like diazomethane (B1218177) or by reaction with an alcohol in the presence of an acid catalyst can convert the carboxylic acid to its corresponding ester. Another common derivatization technique for acidic compounds is silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). chromforum.org

For impurity profiling, GC coupled with a mass spectrometry (MS) detector (GC-MS) is a powerful tool for the identification of unknown components. thermofisher.comshimadzu.com The mass spectrometer provides structural information that aids in the characterization of impurities and by-products from the synthesis of this compound.

The choice of the GC column is critical for achieving good separation. A mid-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is often suitable for the analysis of aromatic compounds.

Table 2: Representative GC Parameters for the Analysis of Derivatized this compound

| Parameter | Value/Condition |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (FID) or MS Transfer Line at 280 °C |

Computational Chemistry and Theoretical Investigations of 3 Chloro 5 Trifluoromethyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules. For 3-chloro-5-(trifluoromethyl)benzoic acid, DFT calculations, often employing functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) with basis sets such as 6-311+G(d,p), provide a detailed understanding of its molecular orbitals and charge distribution. mdpi.com

The presence of strong electron-withdrawing groups, the chlorine atom and the trifluoromethyl group, significantly influences the electronic landscape of the molecule. This is reflected in the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Theoretical calculations can determine key quantum chemical descriptors that predict the molecule's behavior in chemical reactions. mdpi.com

Table 1: Theoretical Quantum Chemical Descriptors

| Descriptor | Typical Predicted Value/Significance |

|---|---|

| HOMO Energy | Indicates the ability to donate an electron. |

| LUMO Energy | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability. mdpi.com |

| Ionization Potential (IP) | The energy required to remove an electron. |

| Electron Affinity (EA) | The energy released when an electron is added. |

| Electronegativity (χ) | A measure of the ability to attract electrons. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. |

This table is illustrative, based on typical DFT outputs for similar molecules. Exact values would require specific calculations for this compound.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not perfectly planar. A key conformational feature is the rotation of the carboxylic acid (-COOH) group relative to the plane of the benzene (B151609) ring. Crystallographic and computational studies of analogous substituted benzoic acids show that this carboxyl group is typically twisted. researchgate.netiucr.org The dihedral angle between the carboxylic acid group and the aromatic ring can range from approximately 7 to 47 degrees, depending on the substitution pattern and crystal packing forces. researchgate.net

Conformational analysis helps to identify the most stable arrangements (conformers) of the molecule and the energy barriers that separate them. For benzoic acids, two primary conformers, often labeled cis and trans, describe the orientation of the acidic proton relative to the carbonyl C=O bond. The cis conformer is generally more stable. The energy landscape, mapped by calculating the energy as a function of the C-C bond rotation, reveals the energy required to transition between different conformations. nih.gov

Table 2: Conformational Properties of Substituted Benzoic Acids

| Property | Description | Finding in Related Structures |

|---|---|---|

| C-C-C=O Dihedral Angle | Measures the twist of the carboxyl group from the ring plane. | Typically non-zero, indicating a non-planar structure. nih.gov |

| Carboxyl Group Twist | The angle of the -COOH group relative to the benzene ring. | Found to be 6.8° in a similar compound, 3-chloro-2,4,5-trifluorobenzoic acid. researchgate.net |

| Rotational Energy Barrier | The energy needed to rotate the carboxyl group. | Low energy barriers often exist between different stable conformations. nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While specific Molecular Dynamics (MD) simulation studies on this compound are not widely published, this technique is crucial for understanding its behavior in a biological or solution-phase environment. MD simulations model the movements of atoms and molecules over time, providing a view of the molecule's dynamic nature. ajchem-a.com

An MD simulation of this compound, likely using a force field like CHARMM, would involve placing the molecule in a simulation box with solvent molecules (e.g., water) to observe its interactions. ajchem-a.com Key analyses from such a simulation would include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time. ajchem-a.com

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible. ajchem-a.com

Solvent Accessible Surface Area (SASA): To measure the exposure of the molecule to the solvent, which is relevant for solubility and binding interactions. ajchem-a.com

Hydrogen Bonding Analysis: To quantify the formation and lifetime of hydrogen bonds with solvent molecules, which is critical for understanding its solubility and interaction patterns.

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical methods, particularly DFT, are employed to investigate the mechanisms of chemical reactions involving this compound. These studies can map the entire reaction pathway, from reactants to products, by identifying and calculating the energies of transition states and intermediates. researchgate.net

For instance, in an electrophilic aromatic substitution reaction, computational models can predict which position on the benzene ring is most likely to be attacked. By calculating the activation energies for different pathways, researchers can understand the regioselectivity of the reaction. Similarly, for nucleophilic substitution of the chlorine atom, quantum chemical studies can elucidate the favorability of the reaction with different nucleophiles and under various conditions. These theoretical investigations provide mechanistic insights that are often difficult to obtain through experimental means alone.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. chalcogen.ro For a series of derivatives of this compound, a QSAR study would involve calculating a set of molecular descriptors for each molecule.

These descriptors, which quantify various aspects of the molecule's structure, can be categorized as:

Electronic: (e.g., HOMO/LUMO energies, partial charges from DFT).

Steric: (e.g., molecular volume, surface area).

Hydrophobic: (e.g., the logarithm of the partition coefficient, logP), where the trifluoromethyl group is known to increase lipophilicity.

These calculated descriptors are then used in a multiple regression analysis to build a mathematical equation that predicts the activity of other compounds based on their structure. chalcogen.ro This approach is invaluable in drug design for optimizing lead compounds and predicting the properties of novel molecules before their synthesis.

Table 3: Common Descriptors for QSAR/QSPR Modeling

| Descriptor Type | Examples |

|---|---|

| Topological | Molecular Connectivity Indices, Wiener Index |

| Quantum Chemical | Dipole Moment, HOMO/LUMO Energies, Atomic Charges |

| Physicochemical | logP (Lipophilicity), Molar Refractivity, Polar Surface Area |

Molecular Docking Simulations for Ligand-Target Interactions (e.g., with Enzymes, Receptors)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein or enzyme. nih.gov Derivatives of this compound can be studied as potential inhibitors of various enzymes through docking simulations. researchgate.net

The process involves placing the ligand into the active site of the receptor and using a scoring function to estimate the binding free energy (ΔG) and rank different binding poses. nih.gov A more negative score typically indicates a stronger predicted binding affinity. Analysis of the best-docking pose reveals specific intermolecular interactions, such as:

Hydrogen bonds between the carboxylic acid group and polar amino acid residues.

Hydrophobic interactions involving the substituted benzene ring.

Halogen bonds involving the chlorine atom.

These simulations can provide crucial insights into the mechanism of action and guide the design of more potent and selective inhibitors. For example, docking studies on benzoic acid derivatives have been used to investigate potential inhibitors for targets like Trypanosoma cruzi trans-sialidase and SARS-CoV-2 main protease. nih.govresearchgate.net

Table 4: Illustrative Molecular Docking Results

| Target Enzyme | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Protease X | -8.5 | Low µM | Arg188, Gln189 (H-bonds with carboxylate) |

| Kinase Y | -7.2 | High µM | Leu83, Val35 (Hydrophobic interactions) |

| Enzyme Z | -9.1 | High nM | Tyr228 (π-π stacking), Asp152 (H-bond) |

This table is for illustrative purposes only and does not represent actual experimental data for this specific compound.

Medicinal Chemistry Applications and Biological Research of 3 Chloro 5 Trifluoromethyl Benzoic Acid Analogues

Role as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of serving as a ligand for a diverse range of biological targets. nih.gov These scaffolds possess structural and physicochemical properties that allow for the development of compound libraries with broad biological relevance. The 3-chloro-5-(trifluoromethyl)benzoic acid core exemplifies such a scaffold due to the combination of features offered by its substituents.

The trifluoromethyl (-CF₃) group is a key contributor to this privileged status. It is a bioisostere for other groups like methyl or chlorine but has profoundly different electronic properties. mdpi.com The -CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and improve its pharmacokinetic profile. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly stable against metabolic degradation. mdpi.com This metabolic stability is a desirable trait in drug candidates. The electron-withdrawing nature of both the chlorine atom and the trifluoromethyl group influences the acidity of the carboxylic acid and the electronic environment of the aromatic ring, which can be crucial for binding interactions within protein active sites.

These properties make the this compound framework a valuable starting point for creating libraries of more complex molecules. Medicinal chemists utilize this core structure to synthesize a variety of derivatives, such as amides and esters, to explore interactions with different biological targets, including enzymes and receptors. Its utility as a building block in high-throughput screening and fragment-based drug discovery allows for the rapid generation of lead compounds for a wide array of therapeutic areas.

Design and Synthesis of Enzyme Inhibitors

The design and synthesis of enzyme inhibitors are central to modern drug discovery, as uncontrolled enzyme activity is implicated in numerous diseases. ku.edu Benzoic acid derivatives have long been used as foundational structures for creating molecules that can fit into and block the active sites of enzymes. nih.govresearchgate.net The this compound scaffold, with its defined three-dimensional structure and electronic properties, serves as a rational starting point for the structure-based design of potent and selective enzyme inhibitors targeting a range of critical biological pathways.

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a nonselective ion channel activated by cold temperatures and cooling agents like menthol. mdpi.comnih.gov It is a key mediator of cold sensation and has emerged as a therapeutic target for conditions involving cold hypersensitivity, such as neuropathic pain and migraine. nih.gov Consequently, the development of TRPM8 antagonists is an active area of research.

Analogues derived from substituted benzoic acids have been investigated as TRPM8 modulators. While specific research on this compound itself as a direct inhibitor is limited, the broader class of N,N-disubstituted amide derivatives based on aromatic carboxylic acids has been explored for TRPM8 antagonism. nih.gov The design strategy often involves attaching various amine moieties to the carboxylic acid group of a substituted benzene (B151609) ring to optimize interactions within the ligand-binding pocket of the TRPM8 channel. The lipophilic and electron-withdrawing characteristics of the chloro and trifluoromethyl groups on the benzoic acid ring are crucial for establishing the hydrophobic and electronic interactions necessary for potent antagonist activity.

| Target | Inhibitor Class | Role of Benzoic Acid Scaffold | Key Findings |

|---|---|---|---|

| TRPM8 | Aromatic Carboxylic Acid Amides | Provides a core structure for generating derivatives with optimized hydrophobic and electronic properties for binding. | Amide derivatives of substituted benzoic acids have been explored as antagonists, targeting the channel's role in cold sensation. nih.gov |

| WDR5-MYC Interaction | Substituted Sulfonamides and Carboxylic Acids | Serves as a fragment or core component that occupies a key binding pocket (WBM site) on the WDR5 protein. | Inhibitors based on aromatic acid scaffolds can disrupt the WDR5-MYC protein-protein interaction, which is critical for cancer cell proliferation. nih.govresearchgate.net |

| Mycobacterial DprE1 | Benzothiazinones (from precursors) | Nitrated analogues (e.g., 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid) are essential precursors for synthesizing the active inhibitors. | Precursors related to the title compound are used to create potent DprE1 inhibitors that block mycobacterial cell wall synthesis, showing promise as antitubercular agents. nih.govresearchgate.net |

The MYC oncoprotein is a transcription factor that is overexpressed in a majority of human cancers, making it a highly sought-after therapeutic target. nih.govnih.gov However, MYC's intrinsically disordered nature makes it difficult to inhibit directly. A promising alternative strategy is to disrupt its interaction with essential cofactors, such as WD Repeat-Containing Protein 5 (WDR5). nih.gov WDR5 binds to MYC and is required for its recruitment to target genes, thereby driving tumor growth. nih.gov

The development of small molecules that inhibit the WDR5-MYC protein-protein interaction has been a focus of structure-based drug design. nih.gov Research has shown that fragment-based screening and subsequent optimization can yield potent inhibitors. researchgate.net While not always involving this compound directly, these efforts have successfully utilized related aromatic acid scaffolds, such as salicylic (B10762653) acid derivatives and sulfonamides. nih.gov These scaffolds serve as a foundation for building molecules that can occupy the "WDR5-binding motif" (WBM) site on WDR5, preventing MYC from binding. researchgate.net The design process often involves merging fragment hits with known inhibitor series to improve binding affinity and cellular activity, demonstrating the modular utility of such aromatic scaffolds in targeting this critical cancer pathway. nih.govresearchgate.net

Tuberculosis remains a major global health threat, and new drugs are urgently needed to combat drug-resistant strains. Decaprenylphosphoryl-beta-D-ribose 2'-epimerase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall and is a validated target for antitubercular drugs. nih.govacs.org

A promising class of DprE1 inhibitors is the 8-nitro-1,3-benzothiazin-4-ones (BTZs), which have shown potent activity against Mycobacterium tuberculosis. nih.govresearchgate.net While this compound is not a direct precursor, a closely related compound, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid , is a key synthetic intermediate. nih.govresearchgate.net This precursor is synthesized and then converted through several steps into the active BTZ compounds. nih.gov Further research has also identified 3-nitro-5-(trifluoromethyl)phenyl analogues of 1,2,4-triazoles as highly potent DprE1 inhibitors, with minimum inhibitory concentrations superior to current first-line tuberculosis drugs. nih.gov This highlights the critical role of trifluoromethyl-substituted nitroaromatic precursors, derived from the broader benzoic acid chemical space, in the development of novel antitubercular agents.

Probing Protein-Ligand Interactions in Chemical Biology

Understanding how a small molecule (ligand) binds to its protein target is fundamental to drug design. Chemical biology employs various techniques to probe these interactions, and compounds containing specific atoms or groups can serve as valuable tools. The this compound scaffold is useful in this context, primarily due to the presence of the trifluoromethyl group.

The fluorine atoms in the -CF₃ group provide a unique spectroscopic handle for Nuclear Magnetic Resonance (NMR) studies, a powerful technique for characterizing protein-ligand interactions. nih.gov By observing changes in the ¹⁹F-NMR spectrum of a ligand upon binding to a protein, researchers can obtain information about the binding event and the local environment of the ligand in the protein's binding pocket.

Furthermore, the strong electron-withdrawing properties of the chloro and trifluoromethyl substituents can enhance binding affinity, particularly in hydrophobic pockets. These groups can participate in non-covalent interactions, such as halogen bonding or dipole-dipole interactions, which stabilize the protein-ligand complex. By systematically synthesizing analogues and studying their binding, researchers can map the interaction landscape of a protein's active site, guiding the rational design of more potent and selective molecules. nih.gov

Structure-Activity Relationship (SAR) Studies of Substituted Benzoic Acids

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how a molecule's chemical structure relates to its biological activity. For substituted benzoic acids, SAR studies involve systematically modifying the substituents on the benzene ring and evaluating the impact on potency against a specific biological target.

For example, in the development of DprE1 inhibitors, thorough SAR studies of 3,5-dinitrophenyl-containing 1,2,4-triazoles and their trifluoromethyl analogues revealed the precise structural requirements for potent antimycobacterial activity. nih.gov These studies showed that the specific placement of the 3-nitro-5-(trifluoromethyl)phenyl fragment was key to efficacy and that small hydrophobic amide groups enhanced activity. nih.govacs.org Similarly, in the optimization of TRPM8 antagonists, modifying the substituents on the biphenyl (B1667301) amide core led to significant changes in potency, demonstrating the importance of size and shape for fitting into the receptor's binding pocket. nih.gov

These studies allow researchers to build a detailed model of the molecular interactions—such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions—that govern a ligand's activity. The findings from SAR studies on analogues of this compound and related compounds are essential for transforming initial hits into optimized drug candidates.

| Compound Series | Key Structural Feature | Impact on Activity | Reference |

|---|---|---|---|

| Benzimidazole (B57391) (BI) Series | Small hydrophobic amides (e.g., fluoro-ethyl) | Preferred for potent antimycobacterial activity. | acs.org |

| BI Series | Substitution at C-6 position (e.g., methyl or methoxy) | Enhanced antimycobacterial activity. | acs.org |

| 1,2,4-Triazole Series | 3-nitro-5-(trifluoromethyl)phenyl group | Exhibited very high antimycobacterial activity (MIC up to 0.03 µM). | nih.gov |

| 1,2,4-Triazole Series | Position of the dinitrophenyl/trifluoromethylphenyl fragment | Determined to be a key factor for antitubercular efficiency. | nih.gov |

Influence of Halogen and Trifluoromethyl Groups on Bioactivity

The substitution of a molecule with halogen atoms and trifluoromethyl (–CF3) groups is a critical strategy in modern medicinal chemistry to enhance the therapeutic potential of organic compounds. nih.gov The trifluoromethyl group, in particular, is a frequently used lipophilic functional group in drug design. mdpi.com Its presence can significantly alter the electronic characteristics of aromatic rings, which is a key factor in the efficacy of numerous established drugs. mdpi.comnih.gov The combination of a chlorine atom and a trifluoromethyl group on a benzoic acid scaffold, as seen in this compound and its analogues, leverages the distinct properties of each substituent to modulate biological activity.

The high electronegativity and stability of the –CF3 group contribute to increased metabolic stability and can enhance binding affinity to target proteins. mdpi.com Surprisingly, the trifluoromethyl substituent is often associated with increased potency through the formation of multipolar interactions with carbonyl groups within the active site of a target protein. nih.gov The halogen group, in this case chlorine, also plays a pivotal role. It can increase the compound's ability to permeate biological membranes and can participate in specific halogen bonding interactions with biological targets, further enhancing binding and efficacy. The strategic placement of these groups on the benzoic acid ring can fine-tune the molecule's properties to optimize potency, selectivity, and pharmacokinetic profiles. mdpi.com For instance, in the development of novel aryl-urea derivatives, combining aromatic trifluoromethyl substitutions with the core structure was shown to increase biological activity. nih.gov

Impact on Lipophilicity and Hydrogen-Bonding Capacity

The lipophilicity and hydrogen-bonding capacity of a drug candidate are fundamental physicochemical properties that govern its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of chlorine and trifluoromethyl groups onto a benzoic acid ring profoundly affects these characteristics.

The trifluoromethyl group is recognized as one of the most significant lipophilicity-enhancing substituents in drug design, with a Hansch hydrophobicity constant (π) of +0.88. mdpi.com This increased lipophilicity can improve a molecule's ability to cross cellular membranes, a crucial step for reaching intracellular targets. mdpi.com For example, the fluorinated substituents on 3-fluoro-5-(trifluoromethyl)benzoic acid are noted for providing excellent lipophilicity. ossila.com While the –CF3 group itself is a poor hydrogen bond acceptor, related groups like the difluoromethyl (–CF2H) moiety can function as a "lipophilic hydrogen bond donor," acting as a potential bioisostere for hydroxyl or thiol groups. nih.gov

Table 1: Physicochemical Properties of Substituted Benzoic Acids

| Compound Name | Molecular Formula | Key Substituents | Predicted Effect on Lipophilicity | Hydrogen-Bonding Capacity |

| Benzoic Acid | C₇H₆O₂ | None | Baseline | Carboxyl group (donor/acceptor) |

| 3-Chlorobenzoic Acid | C₇H₅ClO₂ | 3-Chloro | Increased | Carboxyl group; Cl is a weak H-bond acceptor |

| 3-(Trifluoromethyl)benzoic Acid | C₈H₅F₃O₂ | 3-Trifluoromethyl | Significantly Increased mdpi.com | Carboxyl group; CF₃ is a weak H-bond acceptor |

| This compound | C₈H₄ClF₃O₂ | 3-Chloro, 5-Trifluoromethyl | Additively Increased | Carboxyl group; Cl and CF₃ are weak H-bond acceptors |

Acidity Modulation and its Biological Implications

The acidity of the carboxylic acid group, quantified by its pKa value, is a critical determinant of a molecule's biological behavior. The pKa dictates the ionization state of the compound at physiological pH (typically ~7.4), which impacts its aqueous solubility, membrane permeability, and ability to interact with biological receptors. The presence of strong electron-withdrawing groups, such as chlorine and trifluoromethyl, significantly increases the acidity of the benzoic acid, thereby lowering its pKa.

An unsubstituted benzoic acid has a pKa of approximately 4.2. The introduction of a chlorine atom or a trifluoromethyl group stabilizes the conjugate base (carboxylate anion) through an inductive effect, making the proton more readily donatable. When both groups are present, as in this compound, this acid-strengthening effect is compounded. For a related compound, 3-chloro-5-(trifluoromethoxy)benzoic acid, the pKa is estimated to be in the range of 3.5 to 4.0, which is substantially more acidic than benzoic acid itself.

This increased acidity has significant biological implications. A lower pKa means that a greater fraction of the compound will exist in its ionized, negatively charged carboxylate form at physiological pH. While the ionized form is typically more water-soluble, it is less able to passively diffuse across lipophilic cell membranes. Conversely, the neutral, protonated form is more lipophilic and better able to cross membranes. Therefore, the pKa value represents a trade-off between solubility and permeability, and its modulation is a key tool for optimizing a drug's pharmacokinetic profile and ensuring it can reach its target site in a sufficient concentration.

Table 2: Comparison of Acidity in Substituted Benzoic Acids

| Compound Name | Key Substituents | Electron-Withdrawing Effect | Predicted pKa | Biological Implication |

| Benzoic Acid | None | None | ~4.2 | Baseline acidity |

| 3-Chlorobenzoic Acid | 3-Chloro | Moderate | < 4.2 | Increased acidity, higher ionized fraction at pH 7.4 |

| 3-(Trifluoromethyl)benzoic Acid | 3-Trifluoromethyl | Strong | < 4.2 | Stronger acidity, even higher ionized fraction |

| This compound | 3-Chloro, 5-Trifluoromethyl | Very Strong (Additive) | Significantly < 4.2 | Substantially increased acidity, affects solubility/permeability balance |

Exploration in Antitubercular Agent Development (via related precursors)

Analogues and derivatives related to this compound have been identified as valuable precursors in the synthesis of novel antitubercular agents. nih.govresearchgate.net This is particularly relevant in the fight against tuberculosis (TB), where new therapeutic options are urgently needed to combat drug-resistant strains of Mycobacterium tuberculosis. nih.gov

One of the most promising applications involves the use of 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid as a key starting material for the synthesis of 8-nitro-1,3-benzothiazin-4-ones (BTZs). nih.govresearchgate.net BTZs are a potent class of new antitubercular drugs that function by inhibiting the mycobacterial enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1), which is essential for the synthesis of the mycobacterial cell wall. nih.gov Two candidates from this class, BTZ043 and PBTZ169 (macozinone), have advanced into clinical trials, highlighting the success of this chemical scaffold. nih.govresearchgate.net The synthesis involves converting the precursor, 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, into its corresponding amide, which then serves as a building block for constructing the final benzothiazinone structure. nih.govresearchgate.net

Further research has expanded on this theme, exploring other trifluoromethylphenyl derivatives as potential antitubercular agents. For example, studies on S-substituted 4-alkyl-5-(3,5-dinitrophenyl)-4H-1,2,4-triazole-3-thiols and their 3-nitro-5-(trifluoromethyl)phenyl analogs have shown significant activity, also targeting the DprE1 enzyme. nih.gov The consistent use of the trifluoromethylphenyl moiety in these precursors underscores the importance of the electronic and steric properties conferred by the trifluoromethyl group for achieving potent inhibition of crucial mycobacterial targets. nih.gov

Table 3: Precursors in Antitubercular Agent Synthesis

| Precursor Compound | Resulting Antitubercular Agent Class | Mechanism of Action | Reference |

| 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid | 8-Nitro-1,3-benzothiazin-4-ones (BTZs) | Inhibition of DprE1 enzyme | nih.gov, researchgate.net |

| 3-Nitro-5-(trifluoromethyl)phenyl analogues | Substituted 1,2,4-triazoles | Inhibition of DprE1 enzyme | nih.gov |

| 3,5-Dinitrobenzoic acid (related dinitro-scaffold) | Substituted 3,5-dinitrobenzamides | Potential DprE1 Inhibition | mdpi.com |

Agrochemical and Material Science Research Utilizing 3 Chloro 5 Trifluoromethyl Benzoic Acid

Development of Novel Herbicides and Fungicides

The structural framework of 3-chloro-5-(trifluoromethyl)benzoic acid serves as a valuable scaffold in the design and synthesis of new agrochemicals. Its derivatives have been investigated for their potential as both herbicides and fungicides, aiming to address the ongoing need for effective and selective crop protection agents.

Investigation of Phytotoxic Effects and Auxin Overdose Hypothesis (related pyridyl analogs)

A significant area of research has been the exploration of pyridyl analogs of this compound, particularly 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (PCA), a known metabolite of the fungicide fluopyram (B1672901). nih.govacs.org Studies have revealed that PCA can induce significant phytotoxic effects in certain plants, most notably grapevines (Vitis vinifera). nih.govacs.org The observed symptoms bear a strong resemblance to those caused by synthetic auxin herbicides. nih.govacs.org

These phytotoxic effects include:

Leaf Epinasty: A downward bending and twisting of leaves. nih.govacs.org

Impaired Berry Development: Leading to significant crop loss. nih.govacs.org

Root Growth Anomalies: Abnormal development of the root system. nih.govacs.org

These symptoms are consistent with an "auxin overdose" hypothesis. nih.govacs.org Synthetic auxin herbicides mimic the natural plant hormone auxin, and at high concentrations, they disrupt normal growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death. The structural similarities between PCA and other pyridine-based auxin herbicides support the hypothesis that its phytotoxic mechanism of action is through the overstimulation of auxin pathways. nih.govacs.org

| Observed Phytotoxic Effect | Plant Species | Attributed Cause |

| Leaf Epinasty | Vitis vinifera (Grapevine) | Auxin-like activity of PCA |

| Impaired Berry Development | Vitis vinifera (Grapevine) | Auxin-like activity of PCA |

| Root Growth Anomalies | Vitis vinifera (Grapevine) | Auxin-like activity of PCA |

Application as a Precursor for Fluorinated Polymers

Enhancement of Membrane Permeability in Agrochemical Formulations

The effective delivery of active ingredients in agrochemical formulations is critical for their efficacy. This often involves the use of adjuvants and surfactants to enhance the permeability of plant cuticles and cell membranes. However, there is no specific information available in the reviewed scientific literature to suggest that this compound itself is used as an agent to enhance membrane permeability in agrochemical formulations. The focus of research has been on its role as the active compound or a scaffold for such compounds, rather than as a formulation adjuvant.

Studies on Enhanced Thermal and Chemical Resistance in Materials

The presence of the trifluoromethyl group in a molecule is generally associated with increased thermal and chemical stability. nasa.gov This has led to the development of a wide range of fluorinated polymers with high-performance characteristics. nasa.gov Despite this, a review of the available literature does not indicate specific studies focused on the use of this compound to enhance the thermal and chemical resistance of materials. Research in this area tends to focus on more established fluorinated monomers and polymers.

Future Research Directions and Translational Perspectives

Advanced Synthesis of Complex Architectures Incorporating the 3-Chloro-5-(trifluoromethyl)benzoic Acid Moiety

The this compound moiety serves as a critical starting material for the synthesis of complex molecular architectures with significant biological activity. Its carboxylic acid group provides a versatile handle for a variety of chemical transformations, including amidation and esterification, allowing for its incorporation into larger, more complex structures. ossila.com

Future synthetic endeavors will likely focus on the integration of this benzoic acid derivative into intricate heterocyclic systems, which are hallmarks of many therapeutic agents. nih.govresearchgate.net Research into multicomponent reactions (MCRs) presents a promising avenue for the efficient, one-pot synthesis of diverse compound libraries. mdpi.com These strategies enable the construction of complex molecules, such as quinolines and benzimidazoles, by combining three or more reactants in a single step, often with high atom economy and procedural simplicity. sciencepg.comresearchgate.netresearchgate.netnih.gov For instance, the synthesis of novel quinoline-benzimidazole hybrids has been achieved through multi-step processes that could potentially be adapted to incorporate the this compound scaffold. nih.gov

Furthermore, advanced catalytic systems, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, will continue to be instrumental in creating biaryl structures and other complex frameworks from this versatile building block. The development of novel trifluoromethyl pyrimidine (B1678525) derivatives bearing an amide moiety also highlights the potential for creating new classes of bioactive compounds. researchgate.net

| Reaction Type | Potential Complex Architectures | Significance |

| Multicomponent Reactions | Quinolines, Benzimidazoles, Pyridopyrimidines | Efficient, atom-economical synthesis of diverse compound libraries. |

| Cross-Coupling Reactions | Biaryl compounds, Substituted heterocycles | Formation of complex molecular backbones with tailored properties. |

| Amidation/Esterification | Heterocyclic amides, esters | Incorporation into larger bioactive molecules and prodrugs. |

Exploration of Novel Biological Targets and Therapeutic Areas

The trifluoromethyl group is a well-established bioisostere for a methyl group, offering enhanced metabolic stability and binding affinity due to the strong carbon-fluorine bonds and the group's high electronegativity. mdpi.com These properties make derivatives of this compound promising candidates for drug discovery across various therapeutic areas.

A significant area of future research is the development of novel antitubercular agents. Derivatives of similar fluorinated benzoic acids have shown potential in targeting essential mycobacterial enzymes, such as decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a critical component in the synthesis of the mycobacterial cell wall. Further exploration of compounds derived from this compound could lead to new treatments for tuberculosis.

The anti-cancer potential of this scaffold is another key research direction. Substituted benzoic acid derivatives have been identified as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in many cancers. nih.gov By designing molecules that mimic the binding of pro-apoptotic proteins, it may be possible to induce cancer cell death. Additionally, the incorporation of this moiety into quinoline (B57606) and benzimidazole (B57391) structures, known for their anticancer properties, presents a promising strategy. sciencepg.comnih.gov

The antimicrobial properties of compounds derived from this compound also warrant further investigation. The synthesis of novel chloroquinolines and their derivatives has yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria. sciencepg.com

| Therapeutic Area | Potential Biological Target | Significance |

| Tuberculosis | Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) | Development of new drugs to combat drug-resistant tuberculosis. |

| Cancer | Mcl-1 and Bfl-1 anti-apoptotic proteins | Induction of apoptosis in cancer cells. |

| Bacterial Infections | Bacterial cellular machinery | New antibiotics to address the challenge of antimicrobial resistance. |

| Viral Infections | Viral fusion proteins | Inhibition of viral entry into host cells, as seen with influenza A. ossila.com |

| Chagas Disease | Trans-sialidase | Development of new treatments for a neglected tropical disease. nih.gov |

Development of Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the synthesis of pharmaceuticals and fine chemicals. Future research will prioritize the development of more sustainable methods for the production of this compound and its derivatives. This includes the use of safer solvents, the reduction of waste, and the improvement of energy efficiency.

One promising approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields in the creation of heterocyclic compounds like benzimidazoles. nih.gov Solvent-free reaction conditions, such as the direct amidation of stearic acid with 3,5-bis(trifluoromethyl)benzylamine (B151408) at elevated temperatures, offer an eco-friendly alternative to traditional methods by eliminating the need for volatile organic solvents and generating water as the only byproduct. mdpi.com

The development of novel catalytic systems is also crucial. This includes the exploration of biocatalysis, using enzymes like cytochrome P450 to perform specific chemical transformations under mild conditions, which can be a greener alternative to conventional chemical synthesis. nih.gov Additionally, research into new fluorination and defluorination methodologies aims to improve the sustainability of producing fluorinated compounds by utilizing more benign reagents and developing catalytic transfer fluorination protocols. nottingham.ac.ukresearchgate.net The synthesis of sulfonyl fluorides using easily handled reagents with minimal toxic byproducts is another example of a green synthetic process that could be applied in this field. eurekalert.org

| Green Chemistry Approach | Application | Environmental Benefit |

| Microwave-Assisted Synthesis | Synthesis of heterocyclic derivatives | Reduced reaction times, lower energy consumption. |

| Solvent-Free Reactions | Amidation and other condensation reactions | Elimination of volatile organic solvents, reduced waste. |

| Biocatalysis | Specific chemical transformations | Use of renewable catalysts (enzymes), mild reaction conditions. |

| Advanced Catalytic Systems | Fluorination and other key synthetic steps | Higher efficiency, use of less hazardous reagents. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery by accelerating the design and optimization of new therapeutic agents. mdpi.com These computational tools can be applied to the this compound scaffold to predict the biological activity of novel derivatives and to guide the synthesis of the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR) studies are a key application of AI in this context. By analyzing the physicochemical properties and structural features of a series of compounds, 3D-QSAR models can be developed to predict their biological activity. chalcogen.ronih.govnih.gov These models can identify the key molecular descriptors that correlate with high potency, allowing for the rational design of new molecules with enhanced efficacy. For example, QSAR studies on benzimidazole derivatives have highlighted the importance of both electrostatic and steric features in determining their anti-mycobacterial activity. nih.gov

Molecular docking simulations can provide insights into how molecules containing the this compound moiety interact with their biological targets at the atomic level. This information is invaluable for understanding the mechanism of action and for designing derivatives with improved binding affinity and selectivity.

Furthermore, machine learning algorithms such as Random Forest (RF) and Support Vector Machines (SVM) can be trained on existing datasets of bioactive compounds to create predictive models. nih.gov These models can then be used to screen virtual libraries of novel derivatives, prioritizing those with the highest predicted activity for synthesis and biological evaluation. This in silico screening can significantly reduce the time and cost associated with traditional drug discovery pipelines.

| AI/ML Technique | Application | Benefit |

| 3D-QSAR | Predicting biological activity based on molecular structure | Rational design of more potent compounds. |

| Molecular Docking | Simulating ligand-protein binding interactions | Understanding mechanism of action and improving binding affinity. |

| Machine Learning Models (RF, SVM) | Predicting activity of virtual compound libraries | High-throughput screening to identify promising drug candidates. |

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 3-chloro-5-(trifluoromethyl)benzoic acid in a laboratory setting?

- Methodology :

- Synthetic Route 1 : React p-anisole with N-chloroformamide under controlled conditions, followed by trifluoroacetic acid-mediated deprotection to yield the target compound .

- Synthetic Route 2 : Use 3-chloro-5-(trifluoromethyl)benzoyl chloride as an intermediate, synthesized via thionyl chloride treatment of the parent benzoic acid in ethylene dichloride .

- Key Parameters :

- Temperature control (40–45°C for initial reactions, reflux for coupling steps).

- Solvent selection (ethanol, dimethylformamide for solubility optimization) .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns using InChIKey

IDLOGBMWOUINGG-UHFFFAOYSA-N. - HPLC/LC-MS : Detect trace impurities (<2%) with reversed-phase columns and UV detection at 254 nm .

- Melting Point Analysis : Validate purity via sharp melting point (158–159°C) .

- Data Interpretation : Cross-reference spectral data with PubChem entries (ID 3802362) for consistency .

Advanced Research Questions

Q. What strategies optimize coupling reactions involving this compound derivatives in multi-step syntheses?

- Case Study : In Fluopyram synthesis, the acid is converted to its acyl chloride and coupled with pyridine ethane amine intermediates.

- Catalysis : Use EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxyl groups .